7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-3-6-13(7-4-11)20-18-15(17(19)21)9-12-5-8-14(22-2)10-16(12)23-18/h3-10H,1-2H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGXMNHLQZSNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 7-methoxy-4-chloro-3-formylchromene with 4-methylphenylamine under basic conditions to form the imine intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access. This inhibition can lead to altered metabolism of various drugs and endogenous compounds . The compound may also interact with other cellular pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- The 7-methoxy group in chromenes is often associated with enhanced fluorescence and stability .
- Imino vs. Oxo Groups: The imino (NH) group in the target compound vs. oxo (O) in ’s analogue impacts tautomerism and hydrogen-bonding capacity. Imino groups may enable stronger interactions with biological targets like enzymes or receptors .
Functional Group Contributions
- Carboxamide vs. Carboxylic Acid : The carboxamide in the target compound (vs. carboxylic acid in ) improves metabolic stability and oral bioavailability, as amides are less prone to hydrolysis than esters or acids .
- Trifluoromethyl Effects : ’s CF₃ group introduces strong electronegativity and metabolic resistance, a feature absent in the target compound but relevant for designing derivatives with enhanced target affinity .
Biological Activity
7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide, also known as (2Z)-N-acetyl-6-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, is a compound that has shown significant biological activity, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound belongs to the chromene family, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Key chemical characteristics include:
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
- Solubility : Moderate solubility in organic solvents
Research indicates that this compound interacts with specific molecular targets within biological systems, particularly in cancer cells. The compound's mechanism involves:
- Inhibition of Cell Proliferation : It has demonstrated potent antiproliferative effects against various cancer cell lines.
- Induction of Apoptosis : The compound triggers programmed cell death pathways, contributing to its anticancer efficacy.
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule dynamics, which is crucial for mitosis.
Anticancer Properties
Numerous studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies : In vitro studies using the NCI-60 cancer cell line panel revealed significant antiproliferative activity with GI50 values ranging from 1.5 to 1.7 μM .
- Mechanistic Studies : The compound inhibits tubulin polymerization with an IC50 value of approximately 0.93 μM .
Case Studies
- In Vivo Efficacy : In a study involving nude mice bearing MCF-7 xenograft tumors, administration of the compound at a dose of 4 mg/kg resulted in significant tumor growth inhibition .
- Pharmacokinetic Profiles : The pharmacokinetic assessment in SD rats indicated a terminal half-life of approximately 52 hours after intravenous administration at a dose of 1 mg/kg .
Comparative Analysis
A comparative analysis of various compounds with similar structures shows that this compound exhibits superior antiproliferative activity compared to other chromene derivatives.
| Compound Name | GI50 (μM) | IC50 Tubulin Inhibition (μM) | Half-Life (h) |
|---|---|---|---|
| Compound A | 1.5 | 0.93 | 52 |
| Compound B | 2.0 | 1.2 | 48 |
| Compound C | 3.5 | Not Available | Not Available |
Safety and Toxicity
Acute toxicity studies in mice indicated a median lethal dose (LD50) of approximately 448 mg/kg, suggesting low acute toxicity . Continuous monitoring during toxicity assessments showed no significant adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
